2-(2-Methylphenyl)sulfanylnaphthalene-1,4-dione
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Overview
Description
2-(2-Methylphenyl)sulfanylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones These compounds are characterized by a naphthalene ring system with two ketone substitutions at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)sulfanylnaphthalene-1,4-dione typically involves the reaction of 2-methylthiophenol with 1,4-naphthoquinone. This reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the thiol group of 2-methylthiophenol attacks the quinone ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)sulfanylnaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methylphenyl)sulfanylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s quinone structure makes it a potential candidate for studying redox reactions in biological systems.
Medicine: It has been investigated for its potential anticancer and antimicrobial properties due to its ability to generate reactive oxygen species (ROS).
Industry: The compound can be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological activity of 2-(2-Methylphenyl)sulfanylnaphthalene-1,4-dione is primarily attributed to its ability to undergo redox cycling. The quinone moiety can be reduced to hydroquinone, which can then be reoxidized back to quinone, generating ROS in the process. These ROS can induce oxidative stress in cells, leading to cell death. This mechanism is particularly relevant in its potential anticancer activity, where the compound can selectively induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Lawsone (2-hydroxy-1,4-naphthoquinone): A natural naphthoquinone with similar redox properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Another natural naphthoquinone known for its antimicrobial activity.
Menadione (2-methyl-1,4-naphthoquinone): A synthetic naphthoquinone used as a vitamin K precursor.
Uniqueness
2-(2-Methylphenyl)sulfanylnaphthalene-1,4-dione is unique due to the presence of the 2-methylphenylsulfanyl group, which can influence its redox potential and reactivity. This structural feature can enhance its biological activity and make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-methylphenyl)sulfanylnaphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2S/c1-11-6-2-5-9-15(11)20-16-10-14(18)12-7-3-4-8-13(12)17(16)19/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCAJBAXYRLDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=CC(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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